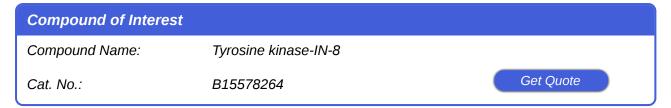


Head-to-Head Comparison: Tyrosine kinase-IN-8 (CHMFL-ABL-053) vs. Ponatinib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two potent tyrosine kinase inhibitors: **Tyrosine kinase-IN-8**, also known as CHMFL-ABL-053, and the clinically approved drug, ponatinib. The information is intended to assist researchers in evaluating their respective biochemical and cellular activities.

Introduction

Ponatinib (Iclusig®) is a third-generation tyrosine kinase inhibitor (TKI) designed to potently inhibit BCR-ABL, including the gatekeeper T315I mutation that confers resistance to earlier generation TKIs.[1] It is a multi-targeted inhibitor, also showing activity against other kinases such as VEGFR, PDGFR, and FGFR.[2]

Tyrosine kinase-IN-8 (CHMFL-ABL-053) is a novel, potent, and selective inhibitor of BCR-ABL, SRC, and p38 kinases.[3] It was developed as a highly selective BCR-ABL inhibitor with the aim of reducing off-target effects, such as the c-KIT inhibition commonly observed with other BCR-ABL inhibitors.[3]

Mechanism of Action

Both ponatinib and CHMFL-ABL-053 are ATP-competitive inhibitors that bind to the ATP-binding site of their target kinases, thereby preventing phosphorylation of downstream substrates and inhibiting signal transduction pathways that drive cell proliferation and survival.



Ponatinib was specifically designed with a carbon-carbon triple bond to overcome the steric hindrance from the isoleucine residue in the T315I mutant of BCR-ABL.[1] CHMFL-ABL-053, derived from a dihydropyrimidopyrimidine scaffold, also demonstrates potent inhibition of ABL1 kinase.[3]

Data Presentation

Table 1: Biochemical Kinase Inhibition Profile

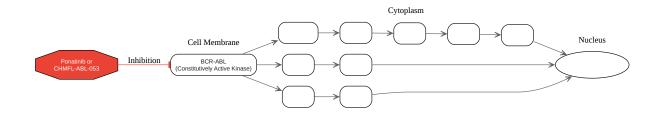
Kinase Target	Tyrosine kinase-IN-8 (CHMFL-ABL-053) IC₅o (nM)	Ponatinib IC50 (nM)	
ABL1	70[3]	0.37[4]	
ABL1 (T315I)	Not Reported	2.0[4]	
SRC	90[3]	5.4[4]	
p38α	62[3]	Not Reported	
c-KIT	>10000[3]	13[4]	
PDGFRα	Not Reported	1.1[4]	
VEGFR2	Not Reported	1.5[4]	
FGFR1	Not Reported	2.2[4]	

Table 2: Cellular Activity Profile



Cell Line	Primary Target	Tyrosine kinase-IN- 8 (CHMFL-ABL- 053) Gl50 (nM)	Ponatinib IC50 (nM)
K562	BCR-ABL	14[3]	7.2[5]
KU812	BCR-ABL	25[3]	Not Reported
MEG-01	BCR-ABL	16[3]	Not Reported
Ba/F3-BCR-ABL	BCR-ABL	Not Reported	0.5[5]
Ba/F3-BCR-ABL (T315I)	BCR-ABL T315I	Not Reported	11[5]

Signaling Pathway Diagrams



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Caption: Inhibition of the BCR-ABL signaling pathway by ponatinib and CHMFL-ABL-053.

Experimental Protocols Biochemical Kinase Inhibition Assay (Generic)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.



Materials:

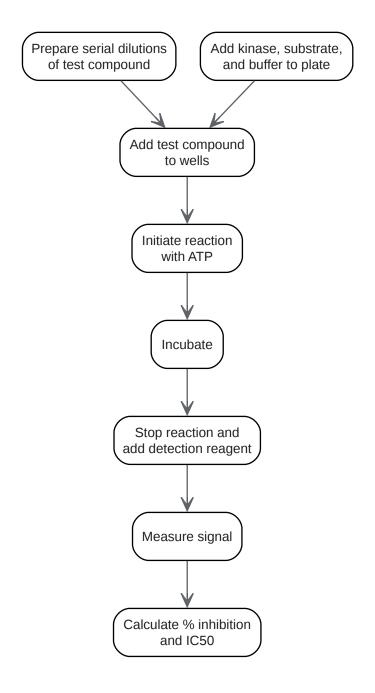
- Recombinant kinase (e.g., ABL1, SRC)
- · Peptide substrate specific for the kinase
- Test compounds (Tyrosine kinase-IN-8 or ponatinib) dissolved in DMSO
- ATP (Adenosine triphosphate)
- Kinase assay buffer
- 96-well or 384-well plates
- Detection reagent (e.g., ADP-Glo[™], Z'-LYTE[™])
- Plate reader

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a multi-well plate, add the kinase, peptide substrate, and assay buffer.
- Add the diluted test compounds to the wells. Include a DMSO-only control.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's protocol.
- Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.



• Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.



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Caption: General workflow for a biochemical kinase inhibition assay.

Cellular Proliferation Assay (MTT Assay)



This protocol outlines a common method for assessing the effect of a compound on the proliferation of cancer cell lines.

Materials:

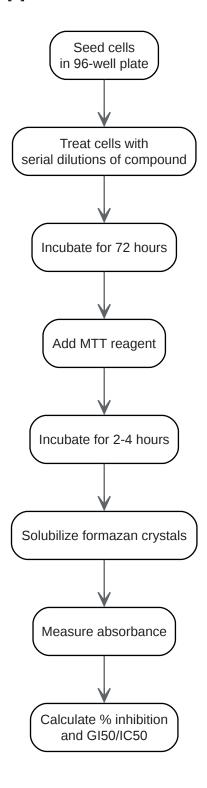
- Cancer cell line of interest (e.g., K562)
- · Complete cell culture medium
- Test compounds (Tyrosine kinase-IN-8 or ponatinib) dissolved in DMSO
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- · Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds in cell culture medium.
- Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO).
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
- Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.



- Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control.
- Determine the GI₅₀ or IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]





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Caption: Workflow for a cellular proliferation (MTT) assay.

Conclusion

Both **Tyrosine kinase-IN-8** (CHMFL-ABL-053) and ponatinib are potent inhibitors of BCR-ABL. Based on the available data, ponatinib demonstrates higher potency against wild-type ABL1 in biochemical assays. A key advantage of ponatinib is its well-documented activity against the T315I resistance mutation.

CHMFL-ABL-053 exhibits high selectivity, notably its lack of significant c-KIT inhibition, which is a common off-target effect of many BCR-ABL inhibitors.[3] This selectivity may translate to a different safety profile, which warrants further investigation.

The choice between these inhibitors for research purposes will depend on the specific experimental goals. For studies involving the T315I mutation, ponatinib is the more established tool compound. For investigations where high selectivity against BCR-ABL and avoidance of c-KIT inhibition are critical, CHMFL-ABL-053 presents a valuable alternative. This guide provides the foundational data and methodologies to aid in these research decisions.

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